(S)-(+)-3-Hydroxytetrahydrofuran

描述

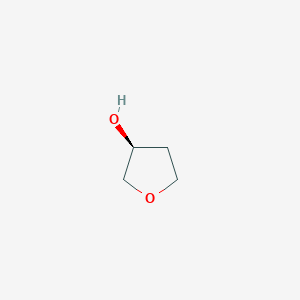

(S)-(+)-3-Hydroxytetrahydrofuran is a chiral compound with the molecular formula C4H8O2. It is a colorless to pale yellow transparent liquid and is known for its use as a detection reagent in chemiluminescence analysis . This compound is significant in various pharmaceutical and chemical applications due to its unique chiral properties.

准备方法

The preparation of (S)-(+)-3-Hydroxytetrahydrofuran involves several synthetic routes:

Chiral Substrate Synthesis: One method uses dimethyl L-malate as the starting material.

Chiral Catalyst Asymmetric Synthesis: This method employs chiral catalysts to achieve the desired enantiomeric excess.

Enzyme Catalyzed Asymmetric Synthesis: Enzymes are used to catalyze the formation of the chiral center, providing high specificity and yield.

化学反应分析

(S)-(+)-3-Hydroxytetrahydrofuran undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

科学研究应用

Pharmaceutical Applications

(S)-(+)-3-Hydroxytetrahydrofuran serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, including:

- Antiretroviral Drugs :

- Anticancer Agents :

- Hypoglycemic Drugs :

- Other Therapeutics :

Case Study 1: Synthesis for Antiretroviral Drugs

A study demonstrated the effectiveness of using this compound as an intermediate in producing Amprenavir. The synthetic route was optimized to ensure high optical purity and yield, critical for pharmaceutical applications .

Case Study 2: Anticancer Drug Development

Research highlighted the role of this compound in synthesizing Afatinib. The study focused on improving the reaction conditions to enhance yield while maintaining the integrity of the chiral center, which is vital for the drug's efficacy .

Market Value and Industrial Relevance

The market price for this compound is approximately 1.7 million per ton, reflecting its high demand due to its extensive use in drug synthesis . With over 100 manufacturers primarily based in China, its industrial production remains robust.

作用机制

The mechanism of action of (S)-(+)-3-Hydroxytetrahydrofuran involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors that recognize its chiral structure.

Pathways Involved: The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions

相似化合物的比较

(S)-(+)-3-Hydroxytetrahydrofuran can be compared with other similar compounds:

Tetrahydrofuran: Unlike this compound, tetrahydrofuran lacks chirality and is primarily used as a solvent.

Furan: Furan is an aromatic compound, whereas this compound is a saturated cyclic ether.

Pyrrolidine: Pyrrolidine is a nitrogen-containing heterocycle, differing significantly in chemical properties and applications.

生物活性

(S)-(+)-3-Hydroxytetrahydrofuran, also known as (S)-tetrahydrofuran-3-ol, is a compound with significant biological relevance, particularly as a synthetic intermediate in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 88.11 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 181 °C

- Solubility : Very soluble in water (up to 159 mg/ml) .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with L-malic acid and methanol, which are reacted under controlled conditions.

- Reduction Process : A reducing agent such as sodium borohydride is used to convert esters or halides into the desired alcohol form.

- Cyclization : The resultant trihydroxybutane undergoes cyclization in the presence of acid catalysts at elevated temperatures .

The following table summarizes different synthesis methods reported in patents:

| Method | Key Steps | Yield |

|---|---|---|

| Patent CN1887880A | Reacts L-malic acid with methanol and thionyl chloride, followed by reduction and cyclization | High |

| Patent US6359155B1 | Involves reducing a 4-halo-3-hydroxybutyric acid ester with sodium borohydride and subsequent cyclization | High |

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in medicinal chemistry:

- Pharmaceutical Intermediate : It is a precursor for the synthesis of anti-HIV drugs such as Amprenavir and Fosamprenavir, which are crucial in the treatment of AIDS .

- Agrochemical Applications : Its derivatives are explored for use in agrochemicals due to their potential efficacy against pests and diseases .

Case Studies

- Anti-HIV Activity : Research indicates that compounds derived from this compound demonstrate significant inhibitory effects on HIV replication. In vitro studies have shown that these derivatives can reduce viral load effectively .

- Toxicological Studies : Toxicity assessments have revealed that while this compound is generally safe at therapeutic doses, higher concentrations may lead to cytotoxic effects in specific cell lines .

Research Findings

Recent studies have focused on the physicochemical properties and biological interactions of this compound:

- Solubility and Permeability : The compound has high gastrointestinal absorption potential, making it suitable for oral formulations .

- Cross-Section Measurements : Experimental data on positron scattering from this compound provide insights into its molecular interactions at the atomic level, which could inform its reactivity and biological activity .

常见问题

Basic Research Questions

Q. How is the molecular weight of (S)-(+)-3-Hydroxytetrahydrofuran calculated methodologically?

To calculate the molecular weight of this compound (C₄H₈O₂):

Identify constituent atoms : 4 Carbon (C), 8 Hydrogen (H), and 2 Oxygen (O) atoms.

Sum atomic weights :

- Carbon:

- Hydrogen:

- Oxygen:

Total molecular weight : .

This method ensures precision by using standardized atomic weights from authoritative databases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and collaborate with certified waste management services for environmentally safe disposal.

Safety Data Sheets (SDS) emphasize avoiding ignition sources due to flammability risks and providing immediate eye rinsing with water upon exposure .

Q. What are the primary synthetic routes for this compound, and how is enantiomeric purity ensured?

Common synthesis methods:

Asymmetric hydrogenation : Reduction of 4-chloro-3-ketobutyrate using chiral catalysts (e.g., Rh or Ru complexes) to achieve high enantiomeric excess (ee).

Enzymatic resolution : Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (S)-enantiomer.

Borohydride reduction : Stereoselective reduction of dihydrofuran derivatives with sodium borohydride.

Enantiomeric purity is validated via chiral HPLC or polarimetry, with optimization of reaction conditions (e.g., temperature, catalyst loading) critical for ee ≥95% .

Advanced Research Questions

Q. How can asymmetric hydrogenation be optimized for high enantiomeric excess in this compound synthesis?

Optimization strategies include:

- Catalyst selection : Chiral phosphine ligands (e.g., BINAP) paired with Rh or Ir enhance stereoselectivity.

- Substrate modification : Introducing electron-withdrawing groups to the ketone precursor improves reducibility.

- Reaction conditions : Lower temperatures (0–25°C) and controlled H₂ pressure (1–5 atm) minimize side reactions.

Studies report ee values >98% under optimized catalytic systems, validated by NMR and X-ray crystallography .

Q. What role does this compound play in catalytic systems, such as hydroformylation?

In hydroformylation, this compound serves as:

- Chiral ligand precursor : Its hydroxyl group coordinates to transition metals (e.g., Rh), influencing regioselectivity in alkene functionalization.

- Internal standard : Used in GC or LC-MS to quantify reaction products due to its stability and distinct retention time.

Mechanistic studies with Rh₂(NBD)₂ complexes demonstrate its utility in controlling stereochemistry for α-olefin conversions .

Q. How do structural characterization techniques like Rietveld analysis apply to this compound derivatives?

Rietveld refinement is employed for:

- Clathrate hydrate studies : Analyzing crystalline phases of 3-Hydroxytetrahydrofuran-O₂ hydrates to determine lattice parameters and guest-host interactions.

- Crystallographic data : Resolving hydrogen-bonding networks in diastereomeric complexes using synchrotron X-ray diffraction.

This method combines direct space modeling with diffraction data to refine atomic positions and occupancy ratios, critical for understanding solid-state behavior .

Q. How to address contradictions in reported enantiomeric excess when using enzymatic resolution methods?

Discrepancies in ee values arise from:

- Enzyme source variability : Lipase activity (e.g., from Candida antarctica) depends on immobilization techniques and solvent systems (e.g., hexane vs. tert-butyl methyl ether).

- Substrate inhibition : High concentrations of racemic substrates can reduce enzymatic efficiency.

Mitigation strategies : - Screen multiple enzyme batches and optimize pH (6.5–7.5).

- Use continuous-flow reactors to enhance reaction kinetics and ee consistency.

Cross-validation with circular dichroism (CD) spectroscopy resolves conflicting data .

Q. What computational methods predict the stereochemical outcomes of this compound in asymmetric reactions?

- Density Functional Theory (DFT) : Models transition states of catalytic cycles to predict enantioselectivity. For example, B3LYP/6-31G* calculations reveal energy barriers in Rh-catalyzed hydrogenation.

- Molecular docking : Simulates enzyme-substrate interactions (e.g., with Pseudomonas fluorescens esterase) to forecast binding affinities and ee trends.

These methods guide experimental design by identifying optimal catalysts and reaction pathways .

属性

IUPAC Name |

(3S)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893863 | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86087-23-2 | |

| Record name | (+)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetrahydrofuran, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。